1-(2-Furyl)-5-phenyl-1,4-pentadien-3-one

Description

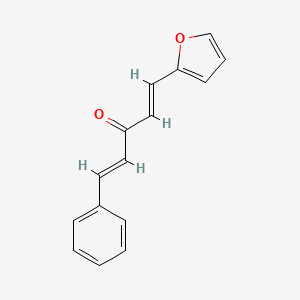

1-(2-Furyl)-5-phenyl-1,4-pentadien-3-one is a synthetic 1,4-pentadien-3-one derivative characterized by a conjugated dienone backbone substituted with a furan ring at position 1 and a phenyl group at position 3. Its molecular formula is C15H12O2 (MW: 224.26 g/mol) . The compound is commercially available (CAS: 79629-20-2) and has been studied in synthetic chemistry and pharmacological research due to its structural similarity to bioactive curcumin analogs and diphenylpentanoids .

Properties

IUPAC Name |

(1E,4E)-1-(furan-2-yl)-5-phenylpenta-1,4-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14(10-11-15-7-4-12-17-15)9-8-13-5-2-1-3-6-13/h1-12H/b9-8+,11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNMUTDRDATJLP-BNFZFUHLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Furyl)-5-phenyl-1,4-pentadien-3-one can be synthesized through various synthetic routes. One common method involves the condensation of furfural with benzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as acidic or basic resins may be employed to facilitate the reaction and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Furyl)-5-phenyl-1,4-pentadien-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated derivatives of the original compound.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 1-(2-Furyl)-5-phenyl-1,4-pentadien-3-one exhibits promising anti-cancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the furan ring can enhance the cytotoxicity of the compound against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to inhibit key enzymes involved in cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has indicated that it possesses inhibitory effects against several bacterial strains and fungi.

- Case Study : An investigation published in Phytotherapy Research found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antimicrobial agents based on this compound.

Material Science

In material science, this compound has been explored for its use in organic electronics and photonic devices due to its photophysical properties.

- Research Findings : A study published in Advanced Materials reported that the incorporation of this compound into polymer matrices improved the photoconductivity and stability of organic light-emitting diodes (OLEDs). The results indicated that the furan moiety plays a critical role in enhancing charge transport properties.

Data Tables

| Application Area | Key Findings | References |

|---|---|---|

| Medicinal Chemistry | Induces apoptosis in cancer cells; cytotoxicity against breast/lung cancer | Journal of Medicinal Chemistry |

| Antimicrobial Activity | Significant antibacterial activity against S. aureus and E. coli | Phytotherapy Research |

| Material Science | Improved photoconductivity in OLEDs | Advanced Materials |

Mechanism of Action

The mechanism of action of 1-(2-Furyl)-5-phenyl-1,4-pentadien-3-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Aryl Substitutions

1,5-Diaryl Derivatives

- (1E,4E)-5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-2-methylpenta-1,4-dien-3-one (A2K2A17)

- Substituents: 4-Fluorophenyl (position 5), 4-methoxyphenyl (position 1), methyl group (position 2).

- Activity: Exhibits analgesic (ED50: 27.3 mg/kg) and anti-inflammatory (ED50: 23.1 mg/kg) effects in mice .

- (1E,4E)-1,5-Bis-(4-hydroxyphenyl)-1,4-pentadien-3-one

- Substituents: Hydroxyphenyl groups at positions 1 and 4.

Heteroaromatic Substitutions

- 1-(Thiophene-2-yl)-5-(4-(quinazolin-4-yloxy)phenyl)-1,4-pentadien-3-one

- Substituents: Thiophene (position 1), quinazoline-linked phenoxy (position 5).

- Activity: Antiviral activity against TMV (EC50: 213.5 μg/mL), superior to reference drug ningnanmycin .

- 1-(5-(3,4-Dichlorophenyl)furan-2-yl)-5-(furan-2-yl)-1,4-pentadien-3-one

- Substituents: Dichlorophenyl-furyl (position 1), furyl (position 5).

- Activity: Limited bioactivity data; commercial availability suggests utility in discovery chemistry .

Functionalized Derivatives

- (1E,4E)-1-(Dimethylamino)-5-phenyl-1,4-pentadien-3-one Substituents: Dimethylamino group (position 1). Activity: Not well-documented; structural similarity to enamine-based bioactive molecules .

- 1-(4-Methylphenyl)-5-phenyl-1,4-pentadien-3-one amidinohydrazone hydrochloride Substituents: Methylphenyl (position 1), amidinohydrazone functionalization. Activity: Potential enzyme inhibition inferred from hydrazone derivatives .

Pharmacological Activity Comparison

Biological Activity

1-(2-Furyl)-5-phenyl-1,4-pentadien-3-one, a derivative of the pentadienone family, has garnered attention due to its diverse biological activities. This compound is characterized by a furan ring and a phenyl group, which contribute to its pharmacological potential. Recent studies have highlighted its anticancer, antibacterial, and anti-inflammatory properties, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a conjugated system that enhances its reactivity and biological interactions.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound and related derivatives.

Case Study: Antiproliferative Effects

A significant study demonstrated the antiproliferative activity of various pentadienone derivatives against human cancer cell lines. The compound exhibited IC50 values ranging from 0.10 to 5.05 μM against HepG2 liver cancer cells, outperforming the standard drug sorafenib (IC50 = 16.20 μM) .

| Compound | IC50 (μM) against HepG2 | IC50 (μM) against SGC-7901 | IC50 (μM) against Panc-1 |

|---|---|---|---|

| 7a | 0.10 | 12.10 | 11.50 |

| 7b | 0.30 | 14.50 | 13.20 |

| Sorafenib | 16.20 | 12.10 | 11.50 |

These results suggest that structural modifications in the pentadienone framework can significantly enhance anticancer efficacy.

Antibacterial Activity

In addition to its anticancer effects, this compound has been studied for its antibacterial properties. The antibacterial activity was assessed against various Gram-positive and Gram-negative bacteria.

Findings on Antibacterial Efficacy

Research indicates that compounds similar to this compound exhibit strong antibacterial activity with MIC values generally ranging from 1 to 8 µg/mL against tested bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 2 |

| Enterococcus faecalis | 0.5 |

These findings support the potential of this compound as a lead for developing new antibacterial agents.

Anti-inflammatory Properties

The anti-inflammatory effects of pentadienone derivatives have also been documented. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in vitro, suggesting its potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications such as the introduction of halogen groups or variations in the phenyl substituent can significantly alter its potency .

Key Structural Modifications:

- Substituent Variants : Changing the position or type of substituents on the furan or phenyl rings can enhance bioactivity.

- Conjugation : The extended conjugation within the pentadienone system increases electron delocalization, which is crucial for interacting with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.